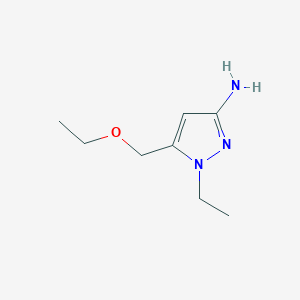

![molecular formula C23H21N3O4 B2693564 methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 758702-51-1](/img/structure/B2693564.png)

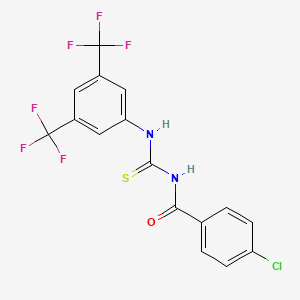

methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring and a pyrano ring. These types of structures are often found in many biologically active molecules .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and pyrano rings, as well as the various functional groups attached to these rings. The presence of nitrogen in the pyridine ring would likely make this compound a base, and the ester group would likely make it polar .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar ester group would likely make it soluble in polar solvents .Scientific Research Applications

Synthesis and Transformations

A novel approach to synthesizing 2H-pyrano[3,2-c]pyridine systems involves the transformation of 5,6-disubstituted 3-benzoylamino-2H-pyran-2-ones into various 2H-pyrano[3,2-c]pyridine derivatives. This process includes the conversion of the dimethylamino group with aromatic, heteroaromatic amines, and benzylamines, followed by cyclization in basic media to yield the desired pyrano[3,2-c]pyridine derivatives. This method provides a foundation for creating compounds with potential biological activities and explores the versatility of the 2H-pyrano[3,2-c]pyridine scaffold in synthetic chemistry (Strah, Svete, & Stanovnik, 1996).

Reactivity and Derivative Formation

The reactivity of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and α-cyanoacrylic esters leads to the formation of 4H-pyrano[3,2-c]pyridines. This process demonstrates the compound's potential as a building block for generating diverse heterocyclic structures, providing pathways for the development of novel pharmacophores with enhanced biological properties (Mekheimer, Mohamed, & Sadek, 1997).

Biological Activity Exploration

Derivatives containing the 2H-pyrano[2,3-b]pyridine-3-carboxylic acid amide structure have been synthesized, starting from ethyl 2H-pyrano [2,3-b] pyridine-3-carboxylate. These compounds are investigated for their potential hypertensive activity, highlighting the interest in exploring the therapeutic applications of these derivatives (Kumar & Mashelker, 2007).

Catalytic and Synthetic Applications

The synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates through a phosphine-catalyzed annulation demonstrates the compound's utility in catalytic applications. This method offers a regioselective approach to synthesizing highly functionalized tetrahydropyridines, which can serve as valuable intermediates for further chemical transformations (Zhu, Lan, & Kwon, 2003).

Mechanism of Action

Target of Action

Compounds like “methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate” often target specific enzymes or receptors in the body. The exact target would depend on the specific structure of the compound and its functional groups .

Mode of Action

The compound might interact with its target through various types of chemical interactions such as hydrogen bonding, ionic interactions, or hydrophobic interactions. The exact mode of action would depend on the specific target and the compound’s structure .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, it might inhibit or activate an enzyme, leading to changes in the production of certain molecules in the body .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, its solubility might affect its absorption and distribution, while its chemical stability might affect its metabolism and excretion .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, it might lead to changes in cell signaling, gene expression, or cell metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Future Directions

properties

IUPAC Name |

methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-pyridin-4-yl-4H-pyrano[3,2-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4/c1-14-12-17-19(22(27)26(14)13-15-6-4-3-5-7-15)18(16-8-10-25-11-9-16)20(21(24)30-17)23(28)29-2/h3-12,18H,13,24H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNPOUCSDZJTIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=NC=C3)C(=O)N1CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2693484.png)

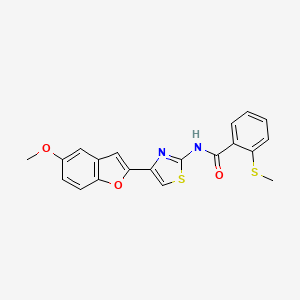

![1-Phenyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2693488.png)

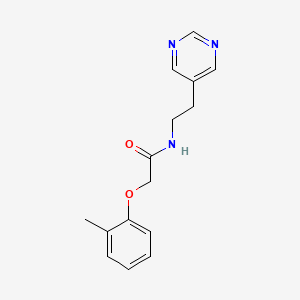

![5-Fluoro-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2693489.png)

![N-Benzyl-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2693490.png)

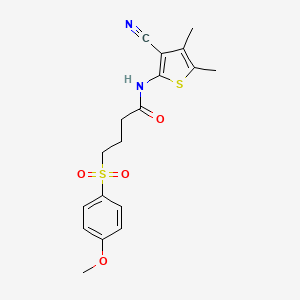

![N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2693494.png)

![N-(4-methoxyphenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2693503.png)